(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H19N3O5S and its molecular weight is 437.47. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(3,4-dimethoxyphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a derivative of chromone, a well-known pharmacophore associated with various biological activities. This article reviews the biological activities of this compound, focusing on its cytotoxic effects, anti-inflammatory properties, and potential as an enzyme inhibitor.
- Molecular Formula : C25H23N3O5
- Molecular Weight : 445.5 g/mol
- CAS Number : 1327176-43-1
Cytotoxic Activity
Recent studies have indicated that derivatives of chromone, including the target compound, exhibit significant cytotoxic activity against various cancer cell lines. A study evaluated a series of chromone carboxamide derivatives and found that several compounds showed promising cytotoxic effects with IC50 values ranging from 0.9 to 10 μM against breast (MCF-7), ovarian (OVCAR, IGROV), and colon (HCT-116) cancer cell lines .
The specific compound was noted for its ability to inhibit cancer cell proliferation effectively, suggesting that modifications to the chromone structure can enhance biological activity. The structure-activity relationship (SAR) studies indicated that substitutions on the chromone nucleus positively influence cytotoxicity .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Chromone derivatives have shown potential as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. In vitro assays demonstrated that some derivatives exhibited significant inhibition of 5-LOX, which is crucial for developing anti-inflammatory drugs .
Enzyme Inhibition
The compound's thiazole moiety suggests potential as a carbonic anhydrase inhibitor. Carbonic anhydrases (CAs) are metalloenzymes that play essential roles in physiological processes and are implicated in various diseases, including cancer. Studies have shown that certain chromene-based compounds can inhibit specific isoforms of carbonic anhydrases with high affinity .
Case Studies
- Cytotoxicity Evaluation :
- 5-Lipoxygenase Inhibition :
Summary of Findings
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)imino-8-methoxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5S/c1-27-16-8-7-14(12-18(16)29-3)24-21-15(20(26)25-22-23-9-10-31-22)11-13-5-4-6-17(28-2)19(13)30-21/h4-12H,1-3H3,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNBXYUOQNBNFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=NC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.